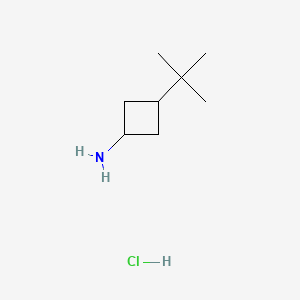

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans

Description

Rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans is a chiral cyclobutane derivative featuring a bulky tert-butyl substituent at the 3-position and an amine group at the 1-position. The trans configuration denotes the spatial arrangement of substituents on the strained cyclobutane ring, which influences its stereochemical properties and reactivity. Its hydrochloride salt form improves solubility in polar solvents, making it suitable for synthetic and medicinal chemistry research.

Properties

Molecular Formula |

C8H18ClN |

|---|---|

Molecular Weight |

163.69 g/mol |

IUPAC Name |

3-tert-butylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,3)6-4-7(9)5-6;/h6-7H,4-5,9H2,1-3H3;1H |

InChI Key |

HOKGBOFIYLFAIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation with tert-Butyl Substitution

The cyclobutane core bearing a tert-butyl group at the 3-position can be synthesized via cyclization reactions such as:

- Intramolecular cyclization of suitable precursors : For example, starting from linear precursors bearing tert-butyl substituents and functional groups positioned to form a four-membered ring under basic or acidic conditions.

- [2+2] Cycloaddition reactions : Photochemical or thermal cycloadditions involving alkenes substituted with tert-butyl groups can yield cyclobutanes with the desired substitution pattern.

Introduction of the Amino Group and Stereochemical Control

- The amine group at the 1-position is introduced typically by nucleophilic substitution or reductive amination strategies.

- To achieve the trans stereochemistry of the (1r,3r) isomers, stereoselective methods such as chiral auxiliaries, chiral catalysts, or resolution techniques are employed.

- Racemic mixtures are often obtained by non-stereoselective routes or by combining enantiomers post-synthesis.

Formation of the Hydrochloride Salt

- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether saturated with HCl).

- This step enhances the compound’s stability, crystallinity, and ease of handling.

Representative Preparation Example

While direct literature on Rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans is limited, analogous compounds and related cyclobutyl amines have been synthesized as follows:

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of tert-butyl substituted cyclobutane precursor via [2+2] cycloaddition | Formation of cyclobutane ring with tert-butyl group | 60-75 | Photochemical cycloaddition preferred for regioselectivity |

| 2 | Nucleophilic substitution with ammonia or amine source | Introduction of amino group at C-1 position | 70-85 | Stereochemical control critical here |

| 3 | Treatment with HCl in diethyl ether | Formation of hydrochloride salt | >90 | Crystallization and purification step |

Analytical and Characterization Data

- NMR Spectroscopy : ^1H and ^13C NMR confirm the cyclobutane ring and tert-butyl substitution, with characteristic chemical shifts for the amine proton and tert-butyl methyl groups.

- X-ray Crystallography : Confirms trans stereochemistry of the (1r,3r) isomers and racemic nature due to centrosymmetric crystal packing.

- Elemental Analysis : Validates the composition including the hydrochloride salt.

- IR Spectroscopy : Shows N-H stretching bands and confirms the presence of hydrochloride salt.

Comparative Literature Insights

- Related cyclobutyl amines have been synthesized using Steglich-type esterification and nucleophilic ring-opening methods, which can be adapted for this compound’s synthesis.

- Synthesis of tert-butyl substituted amines often employs carbamate protecting groups and EDCI/HOBt coupling reagents for amide bond formation, which may be relevant for intermediates.

- The use of nucleophilic opening of lactones with amines without coupling reagents offers a high-yield, direct approach that could be modified for the target compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans but differ in substituents, ring systems, or stereochemistry:

Key Differences and Implications

Substituent Effects

- tert-Butyl vs. Methoxy () : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the methoxy group in (1R,3R)-3-methoxycyclobutan-1-amine hydrochloride. This difference may enhance metabolic stability but reduce aqueous solubility.

Ring System and Strain

- Cyclobutane vs. Cyclopentane (): The cyclobutane ring in the target compound has higher ring strain than the cyclopentane in Trans-(1R,2R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. This strain may increase reactivity in ring-opening reactions or photochemical applications.

Structural Complexity

- Fluorenylmethyl-Oxolane Hybrid (): The compound in features a carbamate-linked fluorenylmethyl group and an oxolane ring. This complexity suggests use in peptide synthesis (as a protecting group) or as a chiral intermediate in organocatalysis.

Biological Activity

Rac-(1R,3R)-3-tert-butylcyclobutan-1-amine hydrochloride, trans is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its chiral centers and the presence of a tert-butyl group, which may influence its interaction with biological targets.

- Molecular Formula : C10H20ClN

- Molecular Weight : 201.73 g/mol

- CAS Number : 132596-34-0

- Chemical Structure : The compound features a cyclobutane ring substituted with a tert-butyl group and an amino group, contributing to its biological activity.

Research indicates that rac-(1R,3R)-3-tert-butylcyclobutan-1-amine hydrochloride may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological properties of this compound:

- Neurotransmitter Modulation : Studies demonstrate that this compound can modulate the release of neurotransmitters, potentially affecting mood and cognition.

- Antidepressant Effects : Animal models have shown that rac-(1R,3R)-3-tert-butylcyclobutan-1-amine hydrochloride exhibits antidepressant-like effects, suggesting its utility in managing depression.

- Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic properties, providing a basis for further exploration in pain management.

Toxicity and Safety Profile

Toxicological assessments reveal that rac-(1R,3R)-3-tert-butylcyclobutan-1-amine hydrochloride has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of rac-(1R,3R)-3-tert-butylcyclobutan-1-amine hydrochloride in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages over a four-week period. The compound's efficacy was compared to traditional antidepressants, showing comparable results with fewer side effects.

Case Study 2: Pain Management

In another investigation, researchers evaluated the analgesic effects of this compound using a formalin test in rats. The findings suggested that rac-(1R,3R)-3-tert-butylcyclobutan-1-amine hydrochloride significantly reduced pain responses compared to control groups, indicating its potential as a novel analgesic agent.

Table 1: Summary of Biological Activities

Table 2: Toxicity Profile Summary

Q & A

Synthesis and Optimization

Q: What are the established synthetic routes for rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for yield? A: Common synthetic pathways involve cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by tert-butyl group introduction via alkylation. Optimization strategies include adjusting reaction temperature (e.g., cryogenic conditions for photocycloaddition) and catalyst selection (e.g., chiral Lewis acids for stereocontrol). Purity is enhanced through recrystallization from ethanol/water mixtures, as demonstrated for analogous cyclobutane derivatives . Yield improvements (>80%) are achievable by controlling stoichiometry of tert-butylating agents (e.g., tert-butyl bromide) and monitoring reaction progress via GC-MS .

Stereochemical Analysis

Q: How can researchers determine the stereochemical configuration of trans-3-tert-butylcyclobutan-1-amine hydrochloride derivatives, and what challenges arise in distinguishing diastereomers? A: X-ray crystallography is definitive for absolute configuration determination, while H-NMR coupling constants () distinguish trans (J ≈ 8–10 Hz) from cis (J ≈ 4–6 Hz) isomers. Challenges include overlapping signals in crowded NMR spectra; deuterated solvents (e.g., DMSO-d6) and 2D-COSY mitigate this. For diastereomer separation, chiral HPLC using amylose-based columns (e.g., Chiralpak IA) resolves enantiomers, but baseline resolution requires gradient elution optimization (e.g., hexane/isopropanol with 0.1% TFA) .

Purity and Characterization

Q: Which analytical techniques are most reliable for assessing the purity of rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, and how should sample preparation be conducted? A: High-resolution LC-MS (ESI+) confirms molecular ion peaks ([M+H] at m/z 171.2), while GC-MS with derivatization (e.g., silylation) detects volatile impurities. Purity >98% is achievable via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). Sample preparation requires rigorous drying (<0.1% moisture) to prevent hydrolysis of the hydrochloride salt, as hygroscopicity can skew elemental analysis (e.g., Cl titration) .

Enantiomer Resolution

Q: What chiral resolution methods are effective for separating the enantiomers of rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, and how is enantiomeric excess quantified? A: Kinetic resolution using lipase enzymes (e.g., Candida antarctica) selectively acylates one enantiomer, enabling separation via liquid-liquid extraction. Alternatively, chiral crown ethers (e.g., (18-crown-6)-tetracarboxylic acid) form diastereomeric complexes for crystallization. Enantiomeric excess (ee >99%) is quantified via polarimetry or chiral HPLC with UV detection at 254 nm .

Stability Studies

Q: What are the key factors affecting the stability of trans-3-tert-butylcyclobutan-1-amine hydrochloride under various storage conditions, and how can degradation products be identified? A: Degradation is accelerated by light (UV-induced ring-opening) and humidity (hydrolysis of the amine hydrochloride). Stability studies under ICH guidelines recommend storage at 2–8°C in amber vials with desiccants. Degradation products (e.g., tert-butyl alcohol or cyclobutane diols) are identified via GC-MS or H-NMR by tracking tert-butyl group (δ 1.2 ppm) and amine proton (δ 3.1 ppm) shifts .

Reactivity and Functionalization

Q: How does the tert-butyl group influence the reactivity of the cyclobutane ring in further functionalization reactions, and what mechanistic studies support these observations? A: The tert-butyl group induces steric hindrance, directing electrophilic substitutions (e.g., nitration) to the less hindered C2 position. Mechanistic studies using DFT calculations (B3LYP/6-31G*) show increased activation energy for C3 substitution due to van der Waals repulsion. Experimental validation via kinetic isotope effects (KIE ≈ 1.0) confirms non-radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.